molecular formula C10H14N2 B8403222 N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine

N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine

Cat. No. B8403222
M. Wt: 162.23 g/mol
InChI Key: ABQJPDCATHYDEM-UHFFFAOYSA-N
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Patent
US07459563B2

Procedure details

11.05 g 2,4-Lutidine (0.1 mol) were dissolved in 50 ml THF. The solution was cooled and stirred, maintaining the temperature at between −70 to −50° C. 81.25 ml nBuLi (0.13 mol) was added over 0.25 hour. The dark red solution was stirred for a further 0.5 hour, then 15.14 ml diethylamine (0.145 mol) was added in one portion producing an orange suspension. After a 0.5 hour, 15.5 ml DMF (0.2 mol) was added. The brown-red solution was stirred for 1 hour then quenched with 50 ml 50% saturated aqueous ammonium chloride solution. Upon warming to ambient temperature, the reaction mixture was extracted with tert. butyl methyl ether (TBME) (3×100 ml), and the combined organic phases were washed with 50 ml H2O, dried over Na2SO4, filtered and concentrated under reduced pressure (45° C./450-20 mbar) providing an orange-red oil (14.8 g, 91%) which was sufficiently pure (Gas Liquid Chromatography (GLC) 98 area %) to be used directly in the next step.
Quantity
11.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
81.25 mL
Type
reactant
Reaction Step Two
Quantity
15.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
15.5 mL
Type
reactant
Reaction Step Four
Name
Yield
91%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH3:7])=[CH:3][C:2]=1[CH3:8].[Li]CCCC.C(NCC)C.[CH3:19][N:20]([CH:22]=O)[CH3:21]>C1COCC1>[CH3:19][N:20]([CH3:22])[CH:21]=[CH:7][C:4]1[CH:5]=[CH:6][N:1]=[C:2]([CH3:8])[CH:3]=1

Inputs

Step One
Name
Quantity
11.05 g
Type
reactant
Smiles
N1=C(C=C(C=C1)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
81.25 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
15.14 mL
Type
reactant
Smiles
C(C)NCC
Step Four
Name
Quantity
15.5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 (± 10) °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
STIRRING
Type
STIRRING
Details
The dark red solution was stirred for a further 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
producing an orange suspension
STIRRING
Type
STIRRING
Details
The brown-red solution was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then quenched with 50 ml 50% saturated aqueous ammonium chloride solution
TEMPERATURE
Type
TEMPERATURE
Details
Upon warming to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with tert. butyl methyl ether (TBME) (3×100 ml)
WASH
Type
WASH
Details
the combined organic phases were washed with 50 ml H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (45° C./450-20 mbar)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CN(C=CC1=CC(=NC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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